BARDAC 208M
Description
BARDAC 208M is a fourth-generation quaternary ammonium compound (QUAT) developed by Lonza Inc., composed of 60% dialkyldimethyl ammonium chloride and 40% alkyldimethyl benzyl ammonium chloride . It is registered under EPA No. 6836-67 and is widely used as a non-rinse disinfectant for hard surfaces, water treatment, and industrial applications like electroplating . Key properties include:
Properties
CAS No. |
107028-70-6 |
|---|---|
Molecular Formula |
C8H7ClO4 |
Synonyms |
BARDAC 208M |
Origin of Product |
United States |
Chemical Reactions Analysis
Composition and Structural Reactivity
BARDAC® 208M contains four active QACs:
| Component | Concentration (%) | CAS Number |
|---|---|---|
| Alkyl (C14-50%, C12-40%, C16-10%) dimethyl benzyl ammonium chloride | 32.0 | 68424-95-3 |
| Octyl decyl dimethyl ammonium chloride | 24.0 | 68424-85-1 |
| Dioctyl dimethyl ammonium chloride | 9.6 | 68424-85-1 |
| Didecyl dimethyl ammonium chloride | 14.4 | 7173-51-5 |
These QACs feature twin hydrophobic alkyl chains and a positively charged nitrogen atom, enabling reactions through electrostatic interactions, hydrophobic binding, and nucleophilic substitution .
Reactions with Anionic Surfactants and Acids
BARDAC® 208M undergoes inactivation or precipitation when exposed to anionic surfactants (e.g., sodium lauryl sulfate) or acids due to charge neutralization:
\text{R}_4\text{N}^++\text{A}^-\rightarrow \text{R}_4\text{N}^+\cdot \text{A}^-\(\text{insoluble complex})
Key findings:
-
Acid Interaction : At pH < 4, protonation of QACs reduces electrostatic binding capacity, diminishing antimicrobial efficacy .
-
Surfactant Competition : Anionic surfactants displace QACs from microbial membranes, forming non-polar aggregates .
Oxidative Degradation Pathways
While specific oxidative breakdown data for BARDAC® 208M is limited, QACs generally degrade via:
-
Photolysis : UV exposure cleaves C-N bonds, yielding tertiary amines and chlorides .
-
Chlorine Reactions : Hypochlorite oxidizes QACs to N-oxides and chloroformamides in water .
Biocidal Action Mechanisms
BARDAC® 208M’s primary reactions occur at microbial cell membranes:
Environmental Interactions
-
Organic Matter : Soil and proteins reduce efficacy by adsorbing QACs through hydrophobic and ionic interactions .
-
Water Hardness : Divalent cations (Ca²⁺, Mg²⁺) compete for binding sites, lowering antimicrobial activity .
Stability and Decomposition
-
Thermal Stability : Stable up to 100°C; decomposition above 150°C releases alkyl chlorides and tertiary amines .
-
Hydrolysis : Resistant to hydrolysis at neutral pH but degrades in strongly alkaline conditions (>pH 12) .
Synergistic Reactions in Formulations
BARDAC® 208M is often combined with:
-
Alcohols : Ethanol (10% in BARDAC® 208M) enhances lipid solubility and membrane penetration .
-
Chelating Agents : EDTA counteracts water hardness, preserving QAC activity .
Toxicological Interactions
Comparison with Similar Compounds
Chemical Composition and Structure
| Compound | Chemical Composition | Chain Type | Active Concentration |
|---|---|---|---|
| BARDAC 208M | 60% dialkyldimethyl ammonium chloride + 40% alkyldimethyl benzyl ammonium chloride | Composite dual-chain | 80% |
| BARDAC 2280 | Didecyldimethyl ammonium chloride | Dual-chain | 50–80% |
| Barquat MB50 | Alkyldimethyl benzyl ammonium chloride | Single-chain | 50% |
| Spectradyne (20%) | Chlorhexidine gluconate | Bisbiguanide | 20% |
Efficacy Data
| Organism | This compound (Concentration/Time) | BARDAC 2280 (Concentration/Time) | Barquat MB50 (Concentration/Time) |
|---|---|---|---|
| E. coli | 200 ppm / 3 min (99.999%) | 400 ppm / 5 min (99.9%) | 600 ppm / 10 min (99%) |
| S. aureus | 200 ppm / 3 min (99.999%) | 400 ppm / 5 min (99.9%) | 800 ppm / 10 min (99%) |
| C. albicans | 400 ppm / 1 min (99.99%) | 600 ppm / 2 min (99.9%) | Not effective at ≤1,000 ppm |
Regulatory and Application Scope
| Compound | EPA Registration | Key Applications | Limitations |
|---|---|---|---|
| This compound | 6836-67 | Hospital disinfection, water treatment, electroplating | Not for food-contact surfaces |
| BARDAC 2280 | 6836-53 | Agriculture, algae control | Limited hard water tolerance |
| Barquat MB50 | 6836-52 | Odor control, low-risk surfaces | Low fungal efficacy |
| Spectradyne | N/A | Medical device sterilization | Not compatible with organic soils |
Performance Advantages of this compound
- Superior hard water tolerance : Functions effectively at 800–1,100 ppm hardness, outperforming single-chain QUATs like Barquat MB50, which fail above 500 ppm .
- Rapid action : Achieves 99.99% fungal kill in 1 minute at 400 ppm, whereas dual-chain BARDAC 2280 requires 600 ppm for 2 minutes .
- Cost-effectiveness : Composite formulation reduces required active ingredient by 50% compared to single-chain alternatives .
Q & A
Q. What standardized protocols exist for evaluating the antimicrobial efficacy of BARDAC 208M in laboratory settings?
- Methodological Answer: Standard protocols involve log reduction assays to quantify biocidal activity, measuring the decrease in infectivity titers (e.g., ≥6.3 log reduction for caliciviruses under 2% concentration ). Key variables include disinfectant concentration (e.g., 5% for MNV strain), contact time (e.g., 20 minutes), temperature (4°C–37°C), and test matrices (e.g., viral suspensions in specific media). Controls should include untreated viral samples and validated cell culture systems to confirm inactivation .
Q. How does contact time influence the biocidal performance of this compound against caliciviruses?
- Methodological Answer: Contact time is optimized through time-kill studies. For example, this compound achieves ≥6.3 log reduction for MNV at 25°C after 20 minutes but <1 log reduction under shorter durations . Researchers should perform dose-response curves at intervals (e.g., 2, 10, 20 minutes) and use regression models to determine time-dependent efficacy thresholds. Parallel testing across viral strains (e.g., FeCV, SMSV) is critical to account for variability .
Q. What are the recommended concentrations of this compound for effective disinfection in experimental settings?
- Methodological Answer: Concentration-efficacy relationships are strain-specific. For MNV, 5% this compound achieves full inactivation, while lower concentrations may require longer exposure . Researchers must validate concentrations using in vitro infectivity assays and consider matrix effects (e.g., organic load interference). Comparative studies with other quaternary ammonium compounds (e.g., BARQUAT MB-80) can contextualize performance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across viral strains (e.g., MNV vs. FeCV)?
- Methodological Answer: Contradictions arise from viral structural differences (e.g., capsid stability) and experimental variables (e.g., temperature, organic matter). To address this:
Q. What experimental approaches are used to analyze interactions between this compound and organic load in disinfection studies?
- Methodological Answer: Organic interference is tested by spiking viral suspensions with proteins or serum. For example:
- Design experiments with incremental organic load (0–10% fetal bovine serum) to quantify its impact on log reduction .
- Use fluorescence-based assays to track this compound’s binding efficiency in complex matrices .
- Pair results with spectroscopic data (e.g., FTIR) to identify molecular interactions affecting biocidal activity .
Q. What methodologies assess the long-term stability of this compound under varying environmental conditions?
- Methodological Answer: Stability studies involve:
- Accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor active ingredient degradation .
- Real-time stability trials in application-relevant matrices (e.g., electroplating solutions) to assess pH and temperature effects .
- Synchrotron-based X-ray diffraction to detect crystallinity changes impacting shelf life .
Methodological Considerations
- Data Analysis: Use ANOVA or mixed-effects models to account for variability in multi-strain studies .
- Experimental Design: Include negative/positive controls and blinded assessments to minimize bias .
- Gaps in Literature: Limited data on this compound’s efficacy against non-enveloped RNA viruses beyond caliciviruses; further studies needed on resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
